4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline
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Overview
Description
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a naphthyl group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Naphthyl Substitution:
Piperazine Substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine. This can be done through nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and naphthyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and naphthyl derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: It is used in the study of cellular signaling pathways and receptor binding assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-phenylquinoline: Similar structure but with a phenyl group instead of a naphthyl group.
4-(4-Methylpiperazin-1-yl)-2-(2-thienyl)quinoline: Contains a thiophene ring instead of a naphthyl group.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)quinoline is unique due to the presence of both a naphthyl group and a methylpiperazine moiety, which confer distinct electronic and steric properties. These features enhance its binding affinity to biological targets and its potential as a therapeutic agent.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-naphthalen-2-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c1-26-12-14-27(15-13-26)24-17-23(25-22-9-5-4-8-21(22)24)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNYJHOWPSASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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